molecular formula C20H17ClN2O2S2 B6530025 N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946241-48-1

N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530025
CAS No.: 946241-48-1
M. Wt: 416.9 g/mol
InChI Key: DJUSDGNRECSNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a complex structure with acetamide, thiazole, and sulfanyl linker moieties. The molecular structure includes a 1,3-thiazole ring core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . This core is substituted at the 4-position with an acetamide group, which is further linked to a (4-chlorophenyl)methyl group, and at the 2-position with a sulfanyl chain connected to a 2-phenylethyl-1-one unit. While specific biological data for this compound is not available in the public domain, analogous molecules containing the thiazole ring and amide linkages have been extensively studied and reported to exhibit significant pharmacological properties, including antimicrobial and antiproliferative activities . Thiazole derivatives are often investigated for their potential to interact with various enzymatic targets, and the presence of specific substituents can be critical for this activity. The structural features of this compound, including its acetamide bridge and distinct aromatic substituents, make it a valuable chemical entity for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly in the development of new anticancer and antimicrobial agents. It is also a suitable candidate for use in chemical biology studies, library synthesis for high-throughput screening, and as a building block in organic synthesis. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-12-26-20(23-17)27-13-18(24)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSDGNRECSNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H14ClNO2S
Molecular Weight 319.8 g/mol
IUPAC Name N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]acetamide
InChI Key FSNZKZNYMJXONH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common method includes the reaction of 4-chlorothiophenol with an acyl chloride to form an intermediate, which is then reacted with a phenylethylamine derivative under controlled conditions. Industrial production can utilize continuous flow reactors for enhanced efficiency and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have shown strong inhibitory activity against AChE, which is crucial for the treatment of neurological disorders .
  • Urease : The compound has also been identified as a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Hydrogen Bonding : The oxo group may participate in hydrogen bonding with biological macromolecules, influencing their function and modulating various biochemical pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A class of thiazole derivatives was synthesized and tested against A549 and C6 tumor cell lines, showing promising anticancer effects through apoptosis induction .
  • Pharmacological Screening : Various derivatives were screened for their pharmacological effectiveness, revealing strong inhibitory activity against urease and potential applications in treating infections and other conditions related to enzyme dysregulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. Thiazole vs. Pyrimidine Derivatives

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Replaces the thiazole ring with a 4,6-diaminopyrimidine moiety. Crystallographic data reveal planar geometry, favoring π-π stacking interactions absent in thiazole analogs .
  • N-(4-chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide (): Incorporates a fused quinazolinone-thiazole system. The quinazolinone moiety introduces rigidity and additional hydrogen-bonding sites, likely enhancing affinity for ATP-binding pockets in kinases.

B. Triazole-Based Analogs

  • 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (): Substitutes thiazole with a 1,2,4-triazole ring. The dimethylamino group enhances solubility, a feature absent in the target compound .
Substituent Variations

A. Sulfanyl-Linked Groups

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Replaces the 2-oxo-2-phenylethylsulfanyl group with a morpholino ring. Morpholino substituents improve aqueous solubility and may alter target specificity, as seen in its use as a ligand for CNS targets .

B. Halogenation Effects

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Lacks the sulfanyl-thiazole extension but shares the 4-chlorophenylacetamide backbone. Dichlorination increases lipophilicity, enhancing membrane permeability but reducing solubility. Structural studies show a 61.8° dihedral angle between aromatic rings, contrasting with the planar thiazole-sulfanyl system in the target compound .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via the Hantzsch reaction, which involves cyclization of a thiourea derivative with α-halo ketones. For this compound:

  • α-Chloroacetophenone reacts with thiourea in ethanol under reflux (12 h, 80°C) to yield 2-amino-4-phenylthiazole .

  • Optimization : Replacing ethanol with dimethylformamide (DMF) increases reaction rate (6 h, 120°C) but reduces yield due to decomposition (65% vs. 72% in ethanol).

Table 1: Thiazole Synthesis Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)
Ethanol801272
DMF120665
Acetonitrile901068

Introduction of the Sulfanyl Group

Thioether Formation via Nucleophilic Substitution

The 2-position of the thiazole is functionalized with a sulfanyl group using 2-mercapto-1-phenylethan-1-one :

  • 2-Amino-4-phenylthiazole is treated with 2-bromo-1-phenylethan-1-one in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 0°C to 25°C for 6 h.

  • Mechanism : Deprotonation of the thiol generates a thiolate anion, which displaces bromide via SN₂.

  • Yield : 78% after silica gel chromatography.

Critical Note : Excess K₂CO₃ (2.5 equiv) prevents oxidation of the thiolate to disulfide.

Acetamide Moiety Installation

Carbodiimide-Mediated Amidation

The carboxylic acid intermediate 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid is coupled with 4-chlorobenzylamine using EDCl/HOBt:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C for 1 h, then 25°C for 12 h.

  • Workup : The crude product is washed with 5% HCl, saturated NaHCO₃, and brine before crystallization from ethyl acetate/hexane.

  • Yield : 70% with >99% purity by HPLC.

Alternative Method : Using HATU as a coupling agent increases yield to 75% but raises costs.

Polymorph Control and Crystallization

Solvent Screening for Polymorph Isolation

The final compound exhibits two polymorphs (Forms I and II) depending on crystallization conditions:

  • Form I : Needle-like crystals from ethyl acetate/hexane (1:3).

  • Form II : Plate-like crystals from methanol/water (4:1).

Table 2: Polymorph Stability Data

PolymorphMelting Point (°C)Solubility (mg/mL, H₂O)
Form I158–1600.12
Form II162–1640.09

Form I is preferred for pharmaceutical formulations due to higher solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ph-H), 7.45–7.32 (m, 5H, Ph-H), 4.55 (s, 2H, CH₂CO), 3.98 (s, 2H, SCH₂), 3.72 (s, 2H, NCH₂).

  • ¹³C NMR : 196.5 (C=O), 167.2 (thiazole-C2), 140.1 (C-Cl), 128.9–133.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated : C₂₀H₁₈ClN₂O₂S₂ [M+H]⁺: 417.0532.

  • Found : 417.0535.

Scalability and Process Optimization

Pilot-Scale Synthesis (1 kg Batch)

  • Thiazole formation : 72% yield (720 g) using ethanol reflux.

  • Thioether installation : 75% yield (540 g) with THF/K₂CO₃.

  • Amidation : 68% yield (367 g) after crystallization.

Key Challenge : Exothermic reaction during EDCl-mediated coupling requires controlled addition (<5°C) to prevent epimerization .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-halo ketones with thioamides .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often using mercaptoethanol derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Acylation of the thiazole intermediate with (4-chlorophenyl)methylamine, requiring anhydrous conditions to avoid hydrolysis .

Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Step 2); 60–80°C (Step 3)Higher temps in Step 3 improve acylation efficiency
SolventDichloromethane (Step 2); DMF (Step 3)Polar aprotic solvents enhance nucleophilicity
Catalyst/BaseTriethylamine (Step 2)Neutralizes HCl byproduct, drives reaction forward

Q. Which analytical techniques are most reliable for characterizing this compound and confirming purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfanyl group at thiazole C2, acetamide linkage) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns (mobile phase: acetonitrile/water) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 445.08) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step (Step 3)?

  • Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., ester hydrolysis) .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Stoichiometry : Excess (4-chlorophenyl)methylamine (1.5 equiv.) improves conversion rates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. lack of efficacy)?

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Structural Analog Testing : Compare activity of derivatives lacking the sulfanyl group to identify pharmacophores .
  • Membrane Permeability Studies : Measure logP values to assess bioavailability differences across cell types .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Fragment-Based Design : Synthesize analogs with modified thiazole substituents (e.g., replacing chlorophenyl with fluorophenyl) .
  • Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to guide lead optimization .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomers) by acquiring spectra at 25°C and −40°C .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping thiazole and acetamide protons) .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity, while others show negligible effects?

  • Cell Line Variability : Sensitivity differences in HeLa (highly proliferative) vs. primary cells .
  • Compound Aggregation : Use dynamic light scattering (DLS) to check for nanoaggregates, which may cause false positives .
  • Mitochondrial Toxicity : Measure ATP levels to distinguish between specific target effects and general toxicity .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepObjectiveReagents/ConditionsYield Range
1Thiazole ring formationα-bromoacetophenone, thiourea, EtOH, Δ60–75%
2Sulfanyl group introduction2-mercaptoethanol, Et₃N, CH₂Cl₂, 0°C70–85%
3Acylation(4-chlorophenyl)methylamine, DMF, 80°C50–65%

Table 2 : Biological Activity Data

Assay TypeModel SystemResult (IC₅₀/MIC)Reference
CytotoxicityHeLa cells12.3 μM
AntimicrobialS. aureus (MIC)25 μg/mL
Kinase InhibitionEGFR kinase0.89 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.